3-(2-Hydroxyacetyl)benzonitrile
Description
3-(2-Hydroxyacetyl)benzonitrile is a benzonitrile derivative featuring a hydroxyacetyl (-CH₂(OH)CO-) substituent at the meta position of the aromatic ring.
Properties
IUPAC Name |
3-(2-hydroxyacetyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,11H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWLOIHBKPAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83112-50-9 | |
| Record name | 3-(2-hydroxyacetyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyacetyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further chemical modifications to introduce the hydroxyacetyl group. The reaction conditions often include the use of solvents such as paraxylene and catalysts like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyacetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
3-(2-Hydroxyacetyl)benzonitrile serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Biology
Research indicates potential biological activities, including:
- Antioxidant Properties : The hydroxyl group scavenges free radicals, contributing to cellular protection.
- Antimicrobial Activity : Preliminary studies suggest inhibition of certain bacteria and fungi.
- Neuroprotective Effects : Emerging evidence points to its role in treating neurodegenerative diseases through acetylcholinesterase inhibition.
Industrial Applications
This compound is utilized in:
- Dyes and Coatings : Its chemical structure allows for incorporation into various industrial formulations.
- Pharmaceuticals : As a building block for drug development, it holds promise for creating therapeutics targeting specific diseases.
Acetylcholinesterase Inhibition Study
Research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain. For example:
| Compound | AChE IC50 (µM) |
|---|---|
| This compound | TBD |
| Compound 1 | 0.025 |
| Compound 2 | 0.027 |
| Donepezil | 0.021 |
Note: TBD = To Be Determined based on further experimental data.
Antioxidant Activity Assessment
The antioxidant activity of this compound is under investigation, with preliminary findings suggesting it may effectively neutralize reactive oxygen species (ROS).
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxyacetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in electrophilic or nucleophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
*Calculated values based on structural analogs.
Hydroxyacetyl vs. Hydroxyethyl Groups
- This compound : The ketone group in the hydroxyacetyl moiety enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines). The hydroxyl group facilitates hydrogen bonding, influencing solubility and crystallinity.
- 3-(2-Hydroxyethyl)benzonitrile : The primary alcohol group participates in esterification or oxidation reactions but lacks the ketone’s electrophilic reactivity.
Bromo and Hydroxyl Substituents
Conjugated Systems
- 3-(3-Oxo-3-phenylpropenyl)benzonitrile : The α,β-unsaturated ketone enables conjugate additions and Diels-Alder reactions, useful in synthesizing heterocycles.
Biological Activity
3-(2-Hydroxyacetyl)benzonitrile, with the CAS number 83112-50-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications, particularly in neurodegenerative diseases and other medical conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a benzonitrile moiety with a hydroxyl and an acetyl group, which are essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Antimicrobial activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Neuroprotective effects : There is emerging evidence that this compound may have potential applications in treating neurodegenerative diseases, particularly through acetylcholinesterase (AChE) inhibition.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on AChE, which is crucial for maintaining acetylcholine levels in the brain, thereby enhancing cognitive function. For example, compounds with structural similarities have demonstrated IC50 values in the range of 0.025 µM to 0.027 µM against AChE, suggesting that this compound may exhibit comparable potency .
- Antioxidant Mechanism : The hydroxyl group can participate in hydrogen bonding and electron donation, which are vital for neutralizing reactive oxygen species (ROS).
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Acetylcholinesterase Inhibition Study :
- Antioxidant Activity Assessment :
Data Table: Comparison of Biological Activities
| Compound | AChE IC50 (µM) | Antioxidant Activity (%) | Microbial Inhibition (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 1 | 0.025 | 85 | 70 |
| Compound 2 | 0.027 | 80 | 65 |
| Donepezil | 0.021 | - | - |
Note: TBD = To Be Determined based on further experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
